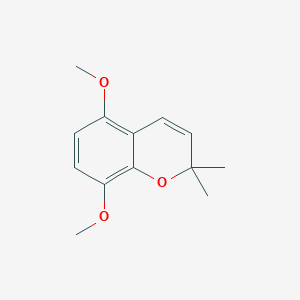
5,8-Dimethoxy-2,2-dimethyl-2h-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-2,2-dimethyl-2h-chromene, also known as DMDM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMDM belongs to the class of coumarins, which are widely distributed in plants and have been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in inflammation and oxidative stress. 5,8-Dimethoxy-2,2-dimethyl-2h-chromene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have demonstrated that 5,8-Dimethoxy-2,2-dimethyl-2h-chromene can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5,8-Dimethoxy-2,2-dimethyl-2h-chromene has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,8-Dimethoxy-2,2-dimethyl-2h-chromene in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that the synthesis of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5,8-Dimethoxy-2,2-dimethyl-2h-chromene, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-2h-chromene and its potential interactions with other compounds.
Métodos De Síntesis
5,8-Dimethoxy-2,2-dimethyl-2h-chromene can be synthesized using a variety of methods, including the Pechmann condensation reaction, which involves the reaction of a phenol and a β-ketoester in the presence of a catalyst. Other methods include the Knoevenagel reaction and the Wittig reaction.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-2,2-dimethyl-2h-chromene has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 5,8-Dimethoxy-2,2-dimethyl-2h-chromene can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Propiedades
Número CAS |
113949-29-4 |
|---|---|
Nombre del producto |
5,8-Dimethoxy-2,2-dimethyl-2h-chromene |
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
5,8-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-10(14-3)5-6-11(15-4)12(9)16-13/h5-8H,1-4H3 |
Clave InChI |
SZTFORJKIVHMFP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C |
SMILES canónico |
CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





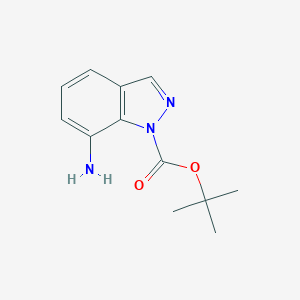

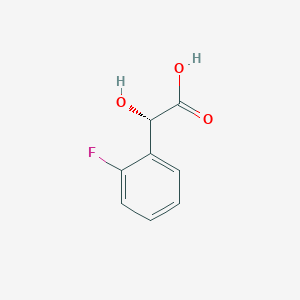
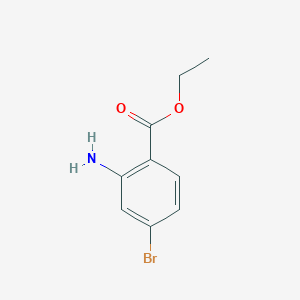
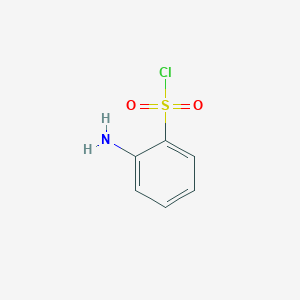


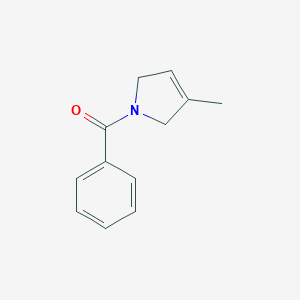


![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)